Unveiling the Potential: A Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine
Unveiling the Potential: A Technical Guide to Fmoc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-3,5-difluoro-D-phenylalanine is a non-canonical amino acid derivative that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and drug discovery. The strategic incorporation of two fluorine atoms onto the phenyl ring of D-phenylalanine imparts unique and advantageous properties, making it a valuable building block for novel therapeutics and research tools. This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
The defining characteristics of Fmoc-3,5-difluoro-D-phenylalanine are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉F₂NO₄ | [1][2] |
| Molecular Weight | 423.4 g/mol | [1][2] |
| CAS Number | 205526-25-6 | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 150 - 155 °C | [1] |
| Optical Rotation | [a]²⁰D = 43 ± 2 ° (c=1 in DMF) | [1] |
| Solubility | Slightly soluble in water[3]; Highly soluble in DMSO[4]; Soluble in DMF for synthesis. | |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Applications in Research and Drug Development
The unique structural features of Fmoc-3,5-difluoro-D-phenylalanine make it a powerful tool for advancing therapeutic and research objectives.
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Peptide Synthesis: As a derivative of a D-amino acid, its incorporation into peptides can significantly enhance resistance to proteolytic degradation, thereby improving the in-vivo half-life of peptide-based drugs.[5] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to its utility in modern solid-phase peptide synthesis (SPPS), allowing for efficient and controlled chain elongation under mild basic conditions.[1]
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Drug Discovery and GPCR Modulation: The difluorinated phenyl group can alter the electronic properties and hydrophobicity of the amino acid side chain.[6] This modification can fine-tune the binding affinity and selectivity of peptides for their biological targets, such as G-protein coupled receptors (GPCRs).[5] For instance, its use in somatostatin analogs has been shown to modulate binding to somatostatin receptors (SSTRs), which is critical in the development of treatments for neuroendocrine tumors.[5]
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Biophysical Probes: The presence of fluorine atoms provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This enables detailed investigations into protein structure, dynamics, and ligand-protein interactions without perturbing the overall structure significantly.[5]
Experimental Protocols
A fundamental application of Fmoc-3,5-difluoro-D-phenylalanine is its incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3,5-difluoro-D-phenylalanine on a resin support.
Materials:
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Fmoc-Rink Amide MBHA resin or other suitable solid support
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Fmoc-protected amino acids (including Fmoc-3,5-difluoro-D-phenylalanine)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Deprotection Solution: 20% piperidine in DMF
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Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
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Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
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Cold diethyl ether
Methodology:
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Resin Swelling: The resin is placed in a synthesis vessel and swollen in DMF for at least 30 minutes with gentle agitation.[5]
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Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin and agitated for 5-15 minutes to remove the Fmoc group from the terminal amine.[5] The resin is then thoroughly washed with DMF and DCM.[5]
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Amino Acid Coupling: In a separate vial, 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-3,5-difluoro-D-phenylalanine) and 4 equivalents of OxymaPure are dissolved in DMF.[5] 4 equivalents of DIC are added to pre-activate the amino acid for approximately 5 minutes.[5]
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Peptide Bond Formation: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation.[5] A Kaiser test can be performed to confirm complete coupling.[5]
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Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF and DCM to remove excess reagents.[5]
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Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.
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Final Deprotection: After the final amino acid is coupled, a terminal Fmoc deprotection step (Step 2) is performed.
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Cleavage and Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5][6]
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Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to cold diethyl ether.[5][6]
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Purification and Analysis: The crude peptide is pelleted by centrifugation, dried, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The identity and purity are confirmed by mass spectrometry and analytical HPLC.[5]
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships relevant to the application of Fmoc-3,5-difluoro-D-phenylalanine.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
